

# Chemical structure and properties of Tubulin inhibitor 30

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tubulin inhibitor 30

Cat. No.: B15604144

[Get Quote](#)

As the query "**Tubulin inhibitor 30**" can refer to several distinct chemical entities, this guide provides a comprehensive overview of the prominent compounds identified by this nomenclature in scientific literature. Each section is dedicated to a specific inhibitor, detailing its chemical structure, properties, and associated experimental data.

## J30: An Orally Active Indoline-Sulfonamide

J30 is a potent, orally active tubulin inhibitor that has demonstrated significant activity against various human cancer cell lines.<sup>[1]</sup>

## Chemical Structure and Properties

- Systematic Name: N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide<sup>[1]</sup>
- Molecular Formula: C<sub>21</sub>H<sub>19</sub>N<sub>3</sub>O<sub>4</sub>S
- Molecular Weight: 409.46 g/mol <sup>[1]</sup>

## Biological Activity

J30 disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase.<sup>[1]</sup> Its inhibitory effects are potent, with reported IC<sub>50</sub> values in the nanomolar range.

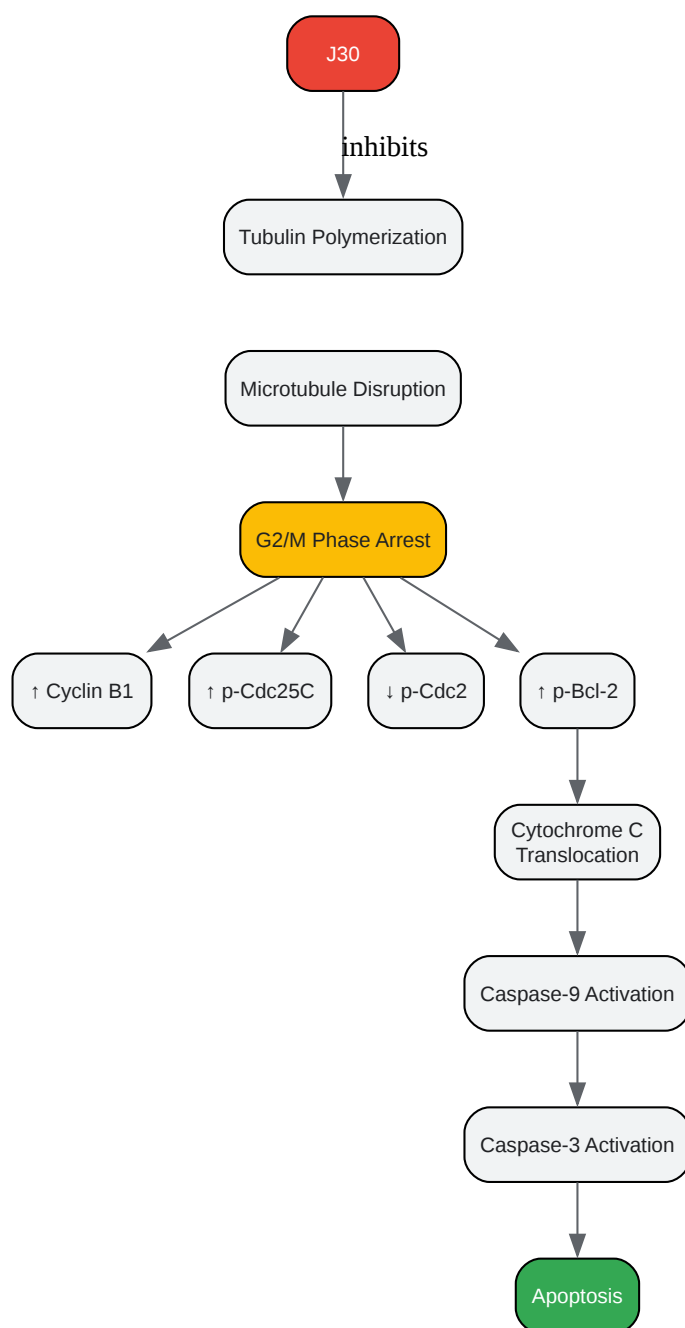
Assay	IC50	Cell Line
Tubulin Polymerization Inhibition	15-20 nM	-

Table 1: Quantitative data for J30's biological activity.[\[1\]](#)

## Mechanism of Action and Signaling Pathway

J30 functions by binding to the colchicine binding site on  $\beta$ -tubulin, which inhibits the polymerization of tubulin into microtubules.[\[2\]](#) This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis. The apoptotic signaling pathway induced by J30 involves several key events:

- **G2/M Phase Arrest:** J30 treatment results in an accumulation of cells in the G2/M phase of the cell cycle.[\[2\]](#)
- **Mitotic Marker Expression:** This cell cycle arrest is accompanied by the appearance of the specific mitotic marker, MPM-2.[\[2\]](#)
- **Cell Cycle Protein Modulation:** Key proteins that regulate the cell cycle are affected, including the up-regulation of cyclin B1, phosphorylation of Cdc25C, and dephosphorylation of Cdc2.[\[2\]](#)
- **Apoptotic Cascade Activation:** J30 triggers the intrinsic apoptotic pathway, characterized by Bcl-2 phosphorylation, cytochrome C translocation from the mitochondria to the cytosol, and the subsequent activation of caspase-9 and caspase-3.[\[2\]](#)



[Click to download full resolution via product page](#)

Signaling pathway of J30 leading to G2/M arrest and apoptosis.

## Experimental Protocols

**Tubulin Polymerization Assay:** The inhibition of tubulin polymerization is a key measure of the activity of compounds like J30. A typical protocol involves:

- Bovine brain tubulin is purified.

- The tubulin solution is mixed with a fluorescence-based reporter.
- The test compound (J30) at various concentrations is added to the tubulin solution.
- Polymerization is initiated by raising the temperature to 37°C.
- The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.
- The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control without the inhibitor.

## Tubulin inhibitor 30 (Compound 15)

This compound is a tubulin assembly inhibitor that has also been shown to induce ferroptosis, a form of programmed cell death dependent on iron.[\[3\]](#)

## Chemical Structure and Properties

The specific chemical structure for "Tubulin inhibitor 30 (Compound 15)" is not readily available in the provided search results.

- Molecular Weight: 405.40 g/mol [\[3\]](#)

## Biological Activity

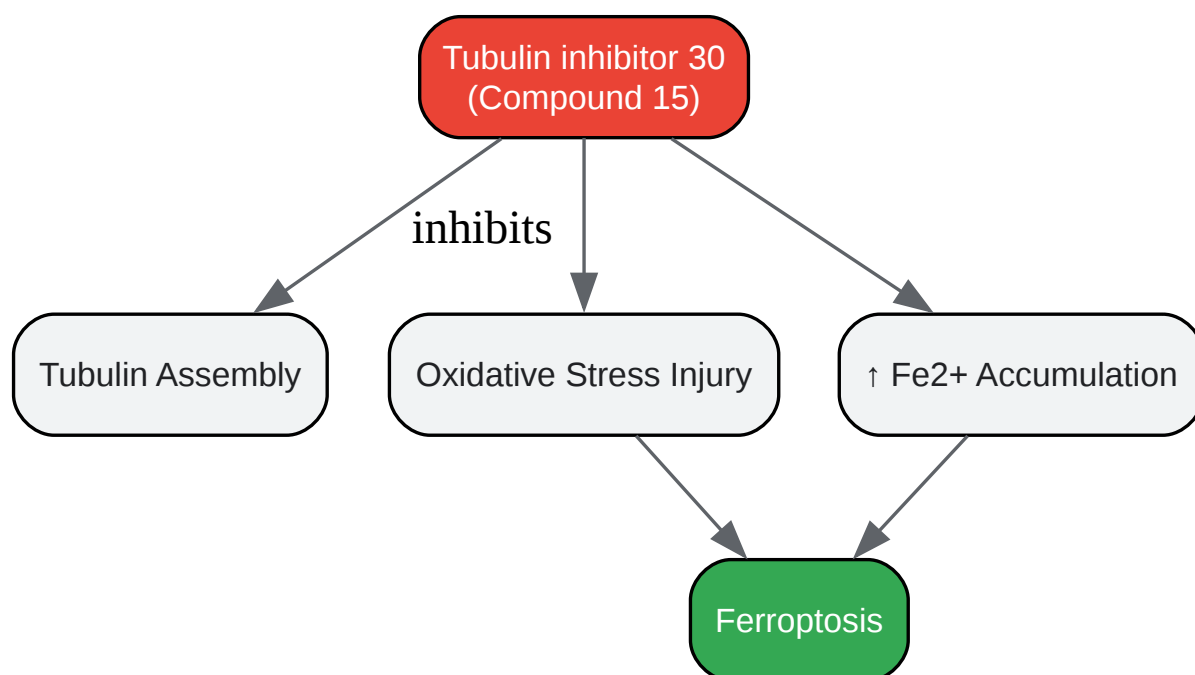
This inhibitor demonstrates potent cytotoxic effects against several cancer cell lines and inhibits tubulin assembly.[\[3\]](#)

Assay	IC50	Cell Line
Tubulin Assembly Inhibition	0.52 $\mu$ M	-
Cell Viability	4.0 nM	MCF-7 (Breast Cancer)
Cell Viability	10.06 nM	U-87 MG (Glioblastoma)
Cell Viability	2.852 nM	OVCAR-3 (Ovarian Cancer)

Table 2: Quantitative data for **Tubulin inhibitor 30** (Compound 15).[3]

## Mechanism of Action

In addition to inhibiting tubulin polymerization, this compound induces ferroptosis, which is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). In vivo studies have shown that it causes oxidative stress injury and an accumulation of Fe<sup>2+</sup> in mice.[3]



[Click to download full resolution via product page](#)

Mechanism of action for **Tubulin inhibitor 30** (Compound 15).

## Experimental Protocols

Cell Viability Assay (MTT Assay):

- Cancer cells (e.g., MCF-7, U-87 MG, OVCAR-3) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are treated with various concentrations of **Tubulin inhibitor 30** (Compound 15) for a specified period (e.g., 48 hours).[3]

- After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- The plates are incubated to allow the formazan crystals to form.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

## Benzo[b]thiophene Derivative (Compound 30)

This class of compounds represents a structural modification of the well-known tubulin inhibitor Combretastatin A-4 (CA-4), where the trimethoxyphenyl (TMP) ring is replaced by a benzo[b]thiophene moiety.<sup>[2]</sup>

### Chemical Structure and Properties

The core structure is a benzo[b]thiophene that mimics the A-ring of CA-4. Specific substitutions on the benzo[b]thiophene and the other aromatic ring would define the exact molecule.

### Biological Activity

These derivatives exhibit potent inhibition of tubulin polymerization and have a significantly higher binding affinity for the colchicine site compared to CA-4.<sup>[2]</sup>

Property	Value
Binding Affinity to Colchicine Site	5 times stronger than CA-4

Table 3: Property of Benzo[b]thiophene Derivative (Compound 30).<sup>[2]</sup>

## Indole-Heterocycle Hybrid (St. 30)

This compound is an indole-based molecule hybridized with a furan ring, designed as a tubulin polymerization inhibitor.<sup>[4]</sup>

## Chemical Structure and Properties

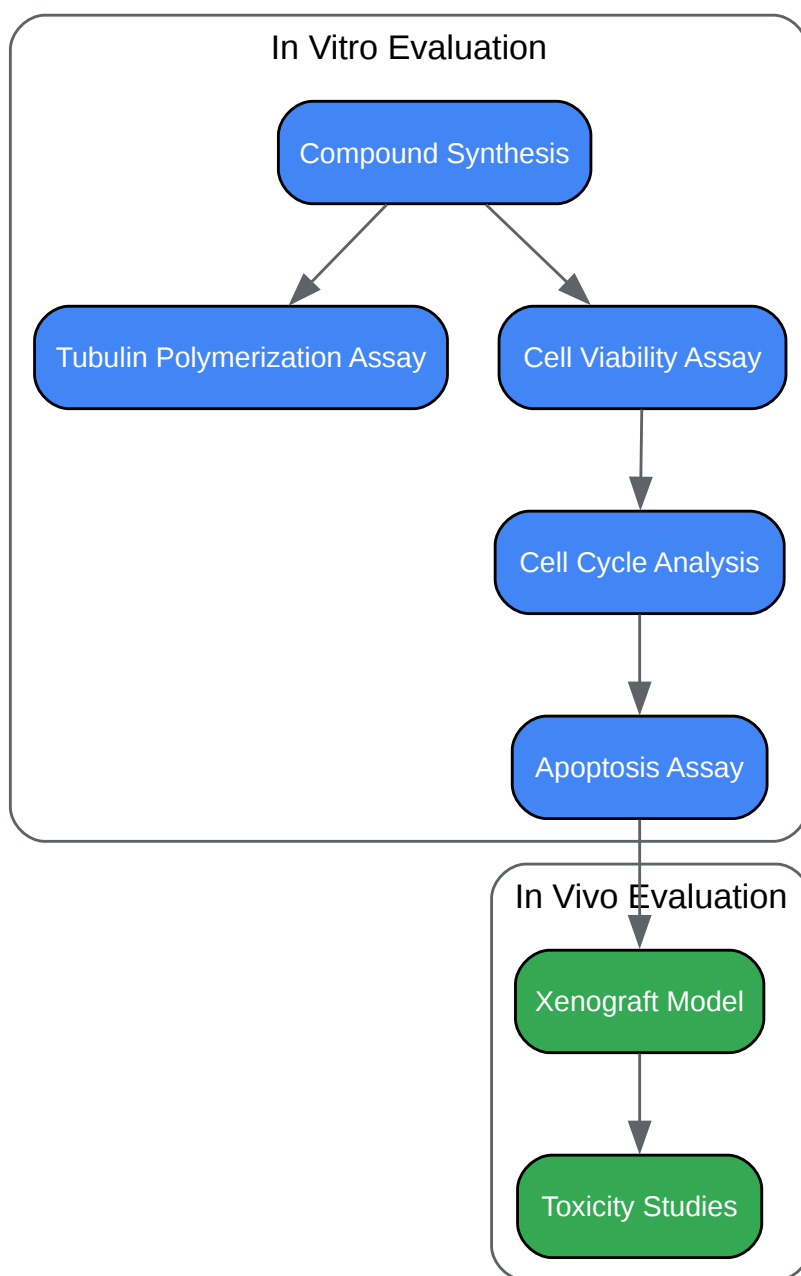
The general structure features an indole core linked to a furan ring.

## Biological Activity

St. 30 has been shown to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization.<sup>[4]</sup>

Activity	Observation	Cell Line
Cell Cycle Arrest	G2/M Phase	A549 (Lung Cancer)
Tubulin Polymerization	Inhibitory Activity	-

Table 4: Biological activities of St. 30.<sup>[4]</sup>



[Click to download full resolution via product page](#)

General experimental workflow for evaluating tubulin inhibitors.

#### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*



## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of Tubulin inhibitor 30]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604144#chemical-structure-and-properties-of-tubulin-inhibitor-30]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)